Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate
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Overview
Description
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a sulfinyl-substituted butane and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a sulfinyl-substituted butane and a phenylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the electrophilic carbon of the phenylmethyl halide, leading to the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted phosphonate derivatives.
Scientific Research Applications
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl and phosphonate groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl [(butane-2-sulfonyl)(phenyl)methyl]phosphonate: Similar structure but with a sulfone group instead of a sulfinyl group.
Diethyl [(butane-2-thio)(phenyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Diethyl [(butane-2-oxy)(phenyl)methyl]phosphonate: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its sulfone, sulfide, and ether analogs. The sulfinyl group can undergo selective oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
87763-00-6 |
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Molecular Formula |
C15H25O4PS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[butan-2-ylsulfinyl(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C15H25O4PS/c1-5-13(4)21(17)15(14-11-9-8-10-12-14)20(16,18-6-2)19-7-3/h8-13,15H,5-7H2,1-4H3 |
InChI Key |
XKFOUALRXHEGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=O)C(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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